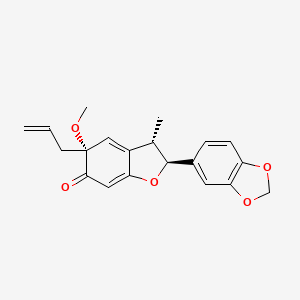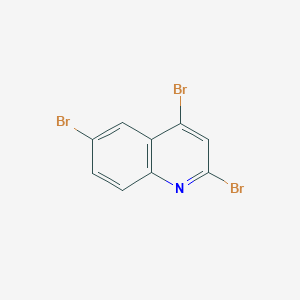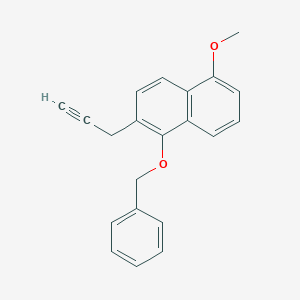
1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a prop-2-yn-1-yl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene typically involves the reaction of naphthalene derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under mild heating conditions. The general reaction scheme is as follows:
Starting Material: 2-Hydroxy-1-naphthaldehyde
Reagents: Propargyl bromide, potassium carbonate
Solvent: Dimethylformamide (DMF)
Conditions: Mild heating, typically around 40°C
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the benzyloxy and methoxy groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene involves its interaction with various molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways. These ROS can then interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the naphthalene ring.
2-(Prop-2-yn-1-yloxy)naphthalene: Similar structure but lacks the benzyloxy and methoxy groups.
Uniqueness
1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene is unique due to the combination of its functional groups and the naphthalene ring, which imparts specific electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-methoxy-1-phenylmethoxy-2-prop-2-ynylnaphthalene |
InChI |
InChI=1S/C21H18O2/c1-3-8-17-13-14-18-19(11-7-12-20(18)22-2)21(17)23-15-16-9-5-4-6-10-16/h1,4-7,9-14H,8,15H2,2H3 |
InChI Key |
ZLYNFBKMVZHVMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2OCC3=CC=CC=C3)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


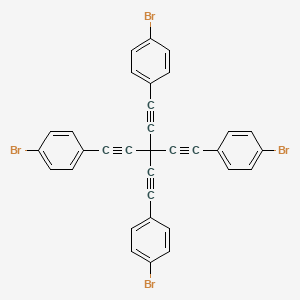
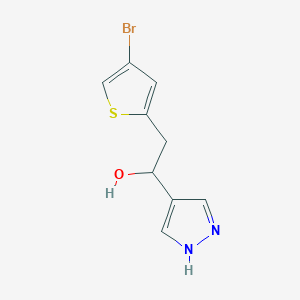
![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)

![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)
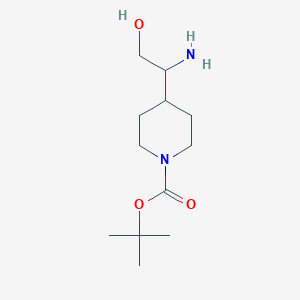
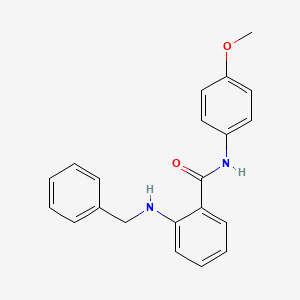
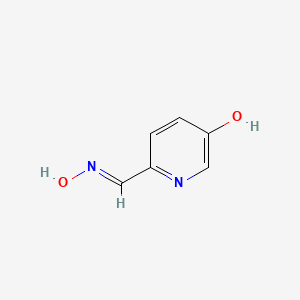
![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)
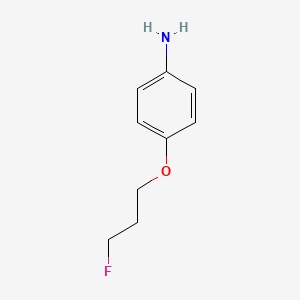
![2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde](/img/structure/B15243634.png)
